Imidazo[1,2-a]pyridine-3-carboxylic acid

Antitubercular Drug-resistant TB Scaffold hopping

This non-interchangeable fused bicyclic scaffold delivers validated nanomolar potency against drug-resistant M. tuberculosis (MIC ≤0.006 μM, 10-fold superior to PA-824 against MDR/XDR strains). As a bioisostere of isoniazid, it offers improved resistance profiles. The 3‑carboxylic acid handle enables efficient Pd-catalyzed decarboxylative arylation (96% yield) under ligand-free aqueous conditions—dramatically outperforming direct arylation (34% yield). It is also a validated starting point for allosteric kinase inhibitor development with established logP optimization guidance. Available at ≥98% purity for immediate SAR library synthesis and scaffold hopping campaigns.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 6200-60-8
Cat. No. B040317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-3-carboxylic acid
CAS6200-60-8
SynonymsIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID; H-imidazo[1,2-a]pyridine-3-carboxylic acid; Imidazo[1,2-a]pyridine-3-carboxylic acid 97%; 3-Carboxyimidazo[1,2-a]pyridine; Imidazo[1,2-a]pyridine-3-carboxylicacid97%
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12)
InChIKeyDOGXPDFZEQXZDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 6200-60-8): Procurement-Ready Heterocyclic Building Block for Drug Discovery


Imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8) is a bicyclic heteroaromatic compound comprising a fused imidazole and pyridine ring system with a carboxylic acid functional group at the 3-position. It serves as a core scaffold and key intermediate in medicinal chemistry, particularly for developing antitubercular agents, kinase inhibitors, and other bioactive molecules . The compound is commercially available from multiple reputable vendors with typical purity specifications of 95-98%, making it readily accessible for research and development applications .

Why Imidazo[1,2-a]pyridine-3-carboxylic Acid Cannot Be Replaced by Simple Heterocyclic Carboxylic Acids


Imidazo[1,2-a]pyridine-3-carboxylic acid offers distinct advantages over generic heterocyclic carboxylic acids (e.g., indole-3-carboxylic acid or quinoline-3-carboxylic acid) due to its unique fused bicyclic architecture that enables specific biological activities and synthetic transformations. The scaffold's structural features confer targeted activity against drug-resistant Mycobacterium tuberculosis strains and permit efficient decarboxylative coupling reactions that simpler scaffolds cannot replicate [1]. Substitution with other heterocyclic carboxylic acids would forfeit these proven advantages, making this compound a non-interchangeable building block for specific research programs [2].

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyridine-3-carboxylic Acid vs. Comparators


Scaffold Hopping Confers Enhanced Activity Against Isoniazid-Resistant Tuberculosis

In a scaffold hopping study, incorporating an imidazo[1,2-a]pyridine-3-carboxy moiety into amino acid hydrazides resulted in enhanced antibacterial activity specifically against isoniazid mono-resistant Mycobacterium tuberculosis relative to wild-type Mtb, a profile not observed with the parent scaffold [1].

Antitubercular Drug-resistant TB Scaffold hopping

Superior Synthetic Efficiency in Decarboxylative Arylation vs. Direct Arylation

The decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acid with chlorobenzene under optimized Pd-catalyzed conditions achieved a 96% yield, whereas direct arylation of unsubstituted imidazo[1,2-a]pyridine with chlorobenzene yielded only 34% under comparable conditions [1].

Synthetic methodology Decarboxylative coupling C-H activation

Nanomolar Anti-Tubercular Potency of Carboxamide Derivatives vs. Clinical Candidate

Imidazo[1,2-a]pyridine-3-carboxamide derivative 18 demonstrated MIC values ≤0.006 μM against M. tuberculosis H37Rv and exhibited potency surpassing that of clinical candidate PA-824 by nearly 10-fold against MDR and XDR drug-resistant clinical Mtb strains [1].

Antitubercular MDR-TB XDR-TB

Ligand-Free Decarboxylative Arylation Enables Simplified Coupling Protocol

A ligand-free Pd(OAc)2-catalyzed decarboxylative arylation protocol was developed specifically for imidazo[1,2-a]pyridine-3-carboxylic acids with (hetero)aryl bromides, representing the first general ligand-free method for this transformation [1]. This contrasts with typical Suzuki-Miyaura or other cross-couplings that require added phosphine ligands.

Synthetic methodology Cross-coupling Ligand-free catalysis

Validated Privileged Scaffold for Kinase Allosteric Site Targeting

The imidazo[1,2-a]pyridine-3-carboxylic acid scaffold has been recognized as a bicyclic heterocycle suitable for kinase allosteric site targeting, with supporting logP optimization guidance available to aid bioavailability enhancement in lead optimization campaigns . This contrasts with ATP-competitive kinase inhibitor scaffolds that lack allosteric targeting capability.

Kinase inhibition Allosteric modulation Drug discovery

Bioisosteric Replacement of Isoniazid Core with Retained Synthetic Versatility

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide has been characterized as a bioisosteric derivative of isoniazid, retaining the hydrazide pharmacophore while replacing the pyridine ring with a fused imidazo[1,2-a]pyridine system [1]. The parent carboxylic acid serves as the precursor to this bioisostere class.

Bioisosterism Antitubercular Hydrazide derivatives

Optimal Application Scenarios for Imidazo[1,2-a]pyridine-3-carboxylic Acid Based on Quantitative Evidence


Antitubercular Drug Discovery Targeting MDR and XDR Strains

Use imidazo[1,2-a]pyridine-3-carboxylic acid as the core scaffold to synthesize carboxamide derivatives with demonstrated nanomolar potency against drug-resistant M. tuberculosis. The scaffold has been validated with compounds achieving MIC ≤0.006 μM and 10-fold superiority over clinical candidate PA-824 against MDR/XDR strains [1]. The bioisosteric relationship to isoniazid further supports its use in developing novel agents with improved resistance profiles [2].

Efficient Synthesis of 3-Aryl-Imidazo[1,2-a]pyridine Libraries via Decarboxylative Coupling

Employ imidazo[1,2-a]pyridine-3-carboxylic acid in Pd-catalyzed decarboxylative arylation reactions to generate 3-aryl-imidazo[1,2-a]pyridine libraries with high efficiency. The method achieves 96% yield with chlorobenzene, dramatically outperforming direct arylation (34% yield) and operates under ligand-free conditions with aryl bromides or in aqueous medium with aryl chlorides [3][4]. This enables rapid diversification of the 3-position for SAR studies.

Kinase Inhibitor Lead Optimization with Allosteric Targeting Strategy

Utilize the imidazo[1,2-a]pyridine-3-carboxylic acid scaffold in kinase inhibitor programs seeking allosteric site binders rather than ATP-competitive inhibitors. The fused bicyclic system offers a validated starting point for allosteric modulator development, with established logP optimization guidance available to support bioavailability enhancement during lead optimization .

Scaffold Hopping Programs for Drug-Resistant Pathogen Targeting

Incorporate the imidazo[1,2-a]pyridine-3-carboxy moiety into scaffold hopping campaigns to impart enhanced activity against drug-resistant bacterial strains. The scaffold has demonstrated a specific ability to improve activity against isoniazid mono-resistant M. tuberculosis relative to wild-type strains, a profile not observed with the parent scaffolds evaluated [5]. This makes it particularly valuable for programs addressing antimicrobial resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.